molecular formula C8H12ClNO3 B1441033 1-(2-Chloroacetyl)piperidine-3-carboxylic acid CAS No. 1219948-48-7

1-(2-Chloroacetyl)piperidine-3-carboxylic acid

Cat. No.: B1441033
CAS No.: 1219948-48-7
M. Wt: 205.64 g/mol
InChI Key: XQDPEIMVLNZZEZ-UHFFFAOYSA-N
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Description

1-(2-Chloroacetyl)piperidine-3-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Biochemical Analysis

Biochemical Properties

1-(2-Chloroacetyl)-3-piperidinecarboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is dipeptidyl peptidase IV (DPP-IV), a member of the prolyl oligopeptidase family of serine proteases. DPP-IV cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position. The interaction between 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid and DPP-IV results in the inhibition of the enzyme’s activity, thereby extending the half-life of glucagon-like peptide-1 (GLP-1), an incretin hormone that stimulates insulin release and inhibits glucagon release .

Cellular Effects

1-(2-Chloroacetyl)-3-piperidinecarboxylic acid has been shown to influence various cellular processes and functions. In particular, this compound affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting DPP-IV, 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid enhances the activity of GLP-1, leading to improved glucose homeostasis. This results in increased insulin secretion, reduced glucagon release, and slowed gastric emptying. Additionally, the compound’s impact on gene expression and cellular metabolism contributes to its potential therapeutic applications in the treatment of type-II diabetes .

Molecular Mechanism

The molecular mechanism of action of 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of DPP-IV, inhibiting its enzymatic activity. This inhibition prevents the cleavage of GLP-1, thereby extending its half-life and enhancing its physiological effects. The binding interaction between 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid and DPP-IV is characterized by the formation of a stable complex, which effectively blocks the enzyme’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid remains stable under controlled conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to the degradation of the compound, potentially reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound maintains its inhibitory effects on DPP-IV, resulting in sustained improvements in glucose homeostasis .

Dosage Effects in Animal Models

The effects of 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-IV activity, leading to improved glucose tolerance and insulin secretion. At higher doses, the compound may exhibit toxic or adverse effects, including gastrointestinal disturbances and potential hepatotoxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing significant adverse reactions .

Metabolic Pathways

1-(2-Chloroacetyl)-3-piperidinecarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and efficacy. The interaction with DPP-IV is a key aspect of its metabolic pathway, as the inhibition of this enzyme leads to the prolonged activity of GLP-1. Additionally, the compound’s effects on metabolic flux and metabolite levels contribute to its overall impact on glucose homeostasis .

Transport and Distribution

The transport and distribution of 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid within cells and tissues are critical factors that determine its efficacy and therapeutic potential. The compound is transported across cell membranes via specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cells, 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid accumulates in specific tissues, particularly the liver and pancreas, where it exerts its inhibitory effects on DPP-IV. The localization and accumulation of the compound are influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. Post-translational modifications and targeting signals contribute to the precise localization of the compound, ensuring its effective inhibition of DPP-IV. The subcellular distribution of 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid is essential for its therapeutic efficacy and overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroacetyl)piperidine-3-carboxylic acid typically involves the acylation of piperidine derivatives. One common method is the reaction of piperidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroacetyl)piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a carboxylic acid .

Scientific Research Applications

1-(2-Chloroacetyl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroacetyl)-4-piperidinecarboxylic acid
  • Chloroacetamide derivatives
  • Pyrrolidine derivatives

Uniqueness

1-(2-Chloroacetyl)piperidine-3-carboxylic acid is unique due to its specific structural features, such as the position of the chloroacetyl group and the piperidine ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

1-(2-chloroacetyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO3/c9-4-7(11)10-3-1-2-6(5-10)8(12)13/h6H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDPEIMVLNZZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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